molecular formula C5H3BrN4O2 B2990943 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- CAS No. 501935-89-3

1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-

Cat. No.: B2990943
CAS No.: 501935-89-3
M. Wt: 231.009
InChI Key: XUGWDYCNKQWEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Pyrazolopyrimidine Scaffolds in Drug Design

The pyrazolopyrimidine core serves as a privileged structure in medicinal chemistry due to its versatility in mimicking endogenous purines. This mimicry allows competitive inhibition of enzymes involved in nucleotide metabolism and signal transduction. For instance, pyrazolopyrimidines have demonstrated potent activity against kinases such as cyclin-dependent kinase 2 (CDK2), Abl kinase, and Janus kinase 2 (JAK2). The scaffold’s rigidity and planar geometry enable precise alignment within ATP-binding pockets, as observed in crystallographic studies of kinase-inhibitor complexes.

Key structural features contributing to pharmacological efficacy include:

  • Hydrogen-bonding sites : The pyrimidine nitrogen atoms at positions 1 and 3 engage in hydrogen bonds with backbone amides (e.g., Glu81 and Leu83 in CDK2).
  • Substituent adaptability : Functionalization at positions 3, 4, and 6 allows modulation of electronic, steric, and solubility properties. For example, electron-withdrawing groups at position 3 enhance kinase inhibition by polarizing the scaffold.
  • Aromatic stacking : The fused pyrazole-pyrimidine system interacts with hydrophobic residues (e.g., Phe80 in CDK2) via van der Waals forces, stabilizing inhibitor-enzyme complexes.

A comparative analysis of pyrazolopyrimidine derivatives highlights the scaffold’s broad target spectrum (Table 1).

Table 1. Biological targets and activities of pyrazolopyrimidine derivatives

Target Activity (IC₅₀) Key Substituents Reference
CDK2/Cyclin E 12 nM 4-Methoxy, 3-Nitro
Abl kinase 8 nM 3-Chloro, 6-Amino
JAK2 15 nM 3-Trifluoromethyl
MurC ligase (bacterial) 4.2 µM 4-Bromo, 6-Thiol

Role of Bromine Substitution in Modulating Bioactivity

Bromine introduction at position 3 of the pyrazolopyrimidine scaffold significantly alters its physicochemical and pharmacological profile. The bromine atom’s electron-withdrawing nature increases the compound’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins. Additionally, bromine’s hydrophobic surface area improves membrane permeability, as evidenced by increased logP values in brominated analogs compared to non-halogenated counterparts.

Synthetic strategies for 3-bromo derivatives often involve:

  • Direct bromination : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids.
  • Cyclization of brominated precursors : Reaction of 5-amino-4-bromopyrazole intermediates with urea or thiourea under acidic conditions (Fig. 1).

Fig. 1. Synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Ethyl 5-amino-1H-pyrazole-4-carboxylate  
    + Br₂/PCl₅ → Ethyl 5-amino-3-bromo-1H-pyrazole-4-carboxylate  
    + Urea, Δ → 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione  

Bromine’s steric bulk also influences target selectivity. In kinase inhibition assays, 3-bromo derivatives exhibit enhanced specificity for tyrosine kinases over serine/threonine kinases, likely due to improved complementarity with hydrophobic subpockets. For example, a 3-bromo analog demonstrated a 5-fold increase in inhibition potency against Bruton’s tyrosine kinase (BTK) compared to its non-brominated counterpart.

Properties

IUPAC Name

3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O2/c6-2-1-3(10-9-2)7-5(12)8-4(1)11/h(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWDYCNKQWEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1NC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo-.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Cyclization reactions may involve the use of catalysts such as palladium or copper salts under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Name Substituents/Modifications Key Activity/Application References
3-Bromo derivative (Target Compound) Bromo at C3 Unknown (hypothesized anticancer, enzyme inhibition)
Oxypurinol (CAS 2465-59-0) Unsubstituted Xanthine oxidase inhibitor
4,6-Dichloro-3-ethyl-1-methyl derivative Cl at C4/C6, ethyl at C3, methyl at N1 Phosphodiesterase inhibitor (Cryptosporidium)
5-(4-Chloro-2-fluoro-phenyl) derivative Chloro, fluoro, propargyloxy at C5; dimethyl Herbicidal activity
5,7-Dimethyl-oxazolo[5,4-d]pyrimidine Oxazole ring substitution FGFR1 inhibition
3-Phenyl-7-methyl derivative Phenyl at C3, methyl at N7 DNA-binding agent

Key Observations :

  • Electronic Effects : Bromine’s electronegativity could increase electrophilicity at the pyrimidine ring, affecting interactions with enzymes like xanthine oxidase or kinases.
  • Biological Activity: The unsubstituted parent (oxypurinol) is a clinical xanthine oxidase inhibitor , while analogs show diverse activities (herbicidal, anticancer, antimicrobial), suggesting substituents dictate target specificity.

Physicochemical Properties

Property 3-Bromo Derivative (Predicted) Oxypurinol (CAS 2465-59-0) 4,6-Dichloro-3-ethyl-1-methyl Derivative
Molecular Weight ~230–250 (estimated) 152.11 231 (LC-MS)
Solubility Low (hydrophobic Br) Insoluble in H₂O/EtOH; soluble in DMSO Likely low (chlorinated)
Synthetic Yield Not reported High (via urea fusion ) 31% (POCl₃-mediated chlorination )

Key Observations :

  • The bromo derivative’s higher molecular weight and hydrophobicity likely reduce aqueous solubility compared to oxypurinol.
  • Synthetic routes for bromination are less clear but may parallel chlorination methods (e.g., using POBr₃ or electrophilic brominating agents).

Biological Activity

1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_{7}H5_{5}BrN4_{4}O2_{2}
  • Molecular Weight : 232.04 g/mol
  • CAS Number : 15973-83-8

The presence of the bromine atom in the structure enhances its reactivity and potential biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents. For instance, a derivative of this compound was synthesized and evaluated for its activity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

Compound 12b demonstrated significant anti-proliferative effects and was identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways .

The mechanisms through which these compounds exert their effects include:

  • Apoptosis Induction : Flow cytometric analyses indicated that compound 12b acts as an apoptotic inducer, increasing the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling .
  • Cell Cycle Arrest : The compound was found to arrest the cell cycle at the S and G2/M phases, which is critical for inhibiting cancer cell proliferation .

Additional Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other areas:

  • Antiparasitic and Antifungal Activity : Some derivatives have displayed significant activity against various parasites and fungi, indicating their versatility as therapeutic agents .
  • Kinase Inhibition : These compounds have been explored for their ability to inhibit kinases involved in various signaling pathways related to cancer progression .

Study on Dual EGFR/VGFR2 Inhibitors

A recent study investigated a series of phenylpyrazolo[3,4-d]pyrimidine derivatives for their dual inhibitory effects on EGFR and vascular endothelial growth factor receptor (VGFR2). Among these compounds:

CompoundEGFR IC50_{50} (µM)VGFR2 IC50_{50} (µM)
5i0.37.60

Compound 5i was identified as a potent dual inhibitor that effectively inhibited tumor growth in MCF-7 models while inducing apoptosis and suppressing cell migration .

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding modes of these compounds to their targets. For example, docking studies performed on compound 12b revealed its strong affinity for both wild-type and mutant EGFR variants . This information is crucial for guiding further modifications to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Conduct reactions in a fume hood to avoid inhalation of toxic vapors, as brominated heterocycles may release hazardous gases during synthesis .
  • Store the compound in a tightly sealed container in a dry, ventilated area away from strong oxidizers to prevent decomposition .
  • In case of skin contact, wash immediately with water and seek medical attention if irritation persists .

Q. What spectroscopic techniques are essential for characterizing 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, the bromine atom at the 3-position causes distinct deshielding in adjacent protons (e.g., δ 7.91 ppm for aromatic protons in related compounds) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3261–3416 cm⁻¹ in pyrazolo-pyrimidine derivatives) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., M+ peaks at 349 m/z in analogs) .

Q. What are common synthetic routes for preparing 3-bromo-1H-pyrazolo[3,4-d]pyrimidine scaffolds?

  • Methodological Answer :

  • Microwave-assisted synthesis : Enhances reaction efficiency for pyrazolo-pyrimidine cores. For example, coupling brominated precursors with amines under microwave irradiation (53–68% yields) .
  • Palladium-catalyzed cross-coupling : Useful for introducing bromine via halogen exchange or Suzuki-Miyaura reactions .
  • Stepwise cyclization : Reacting 3-bromo-pyrazole intermediates with urea/thiourea derivatives under reflux conditions in acetonitrile .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination in pyrazolo[3,4-d]pyrimidine systems?

  • Methodological Answer :

  • Use directing groups (e.g., amino or methoxy substituents) to guide bromine placement. For example, electron-donating groups at the 4-position favor bromination at the 3-position .
  • Adjust solvent polarity and temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C improve selectivity .
  • Monitor reaction progress with TLC and HPLC to isolate regioisomers .

Q. How should conflicting NMR data in brominated pyrazolo-pyrimidine derivatives be resolved?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with structurally similar compounds. For instance, compare 1H NMR shifts of 3-bromo derivatives with non-brominated analogs (e.g., δ 7.95 ppm for NH2 in brominated vs. δ 7.42 ppm in non-brominated) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations unambiguously .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental data .

Q. What strategies mitigate low yields in multi-step syntheses of 3-bromo-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Intermediate purification : Use column chromatography after each step to remove byproducts (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Protecting groups : Temporarily shield reactive sites (e.g., Boc protection for amines) to prevent undesired side reactions .
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency in bromination steps .

Q. How can researchers evaluate the biological activity of 3-bromo-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50 values. Derivatives with electron-withdrawing groups (e.g., Br) often show enhanced activity .
  • Enzyme inhibition studies : Test against kinases (e.g., EGFR) using fluorescence-based assays. Bromine’s electronegativity may improve binding affinity .
  • Molecular docking : Simulate interactions with target proteins (e.g., PDB: 1XKK) to rationalize structure-activity relationships .

Methodological Notes for Experimental Design

  • Contradiction Analysis : If synthetic yields vary (e.g., 53% vs. 68% in similar routes ), compare reaction scales, solvent purity, and catalyst loading.
  • Data Reproducibility : Document exact conditions (e.g., microwave power, solvent degassing) to ensure reproducibility .
  • Safety Compliance : Follow GHS guidelines for hazard communication and disposal of brominated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.